(-)-Pyrenophorol

Description

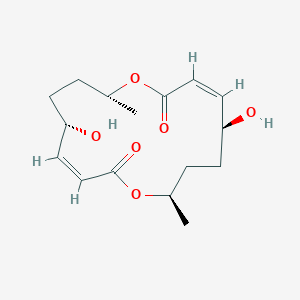

(-)-Pyrenophorol is a sixteen-membered macrolide diolide, a type of macrocyclic lactone. It was first isolated from the fungus Byssochlamys nivea and has since been found in other fungal species such as Stemphylium radicinum, Alternaria alternata, Drechslera avenae, and Phoma species . This compound exhibits notable biological activities, including antifungal, antihelmintic, and phytotoxic properties .

Structure

3D Structure

Properties

Molecular Formula |

C16H24O6 |

|---|---|

Molecular Weight |

312.36 g/mol |

IUPAC Name |

(3Z,5S,8R,11Z,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |

InChI |

InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7-,10-8-/t11-,12-,13+,14+/m1/s1 |

InChI Key |

RBQNDQOKFICJGL-WZJCORALSA-N |

Isomeric SMILES |

C[C@H]1OC(=O)/C=C\[C@H](CC[C@H](OC(=O)/C=C\[C@H](CC1)O)C)O |

Canonical SMILES |

CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O |

Synonyms |

(5S,8R,13S,16R)-(-)-pyrenophorol pyrenophorol |

Origin of Product |

United States |

Preparation Methods

Total Synthesis via Hydrolytic Kinetic Resolution and Mitsunobu Cyclization

A widely adopted route for (-)-pyrenophorol synthesis begins with (S)-epoxide derived from hydrolytic kinetic resolution (HKR) of racemic epoxide using Jacobsen’s catalyst. The synthesis proceeds through:

- Grignard Reaction : Epoxide opening with a Grignard reagent introduces the first stereocenter.

- Swern Oxidation : Converts secondary alcohols to ketones without racemization.

- Wittig Reaction : Forms α,β-unsaturated esters, critical for lactone ring construction.

- Mitsunobu Cyclization : Intermolecular esterification under Mitsunobu conditions (DIAD, Ph3P) yields the 16-membered macrodiolide.

This 12-step route achieves an 8.3% overall yield and is noted for cost-effective starting materials and scalability. Comparatively, Yadav et al. (2009) optimized this approach using Sharpless asymmetric dihydroxylation to set C3/C4 stereochemistry, followed by HWE olefination and Mitsunobu cyclization (14% yield).

Rh-Catalyzed Asymmetric Hydroformylation (AHF) and Wittig Olefination

Risi et al. (2015) developed an asymmetric hydroformylation (AHF)-initiated tandem sequence:

- Ru-Catalyzed Hydroacetoxylation : Converts terminal alkynes to Z-enol acetates with >95% selectivity.

- Rh-Catalyzed AHF : Introduces aldehyde groups with high enantioselectivity (er > 98:2).

- Intramolecular Wittig Olefination : Forms the macrolactone while establishing E-olefin geometry.

This method synthesizes this compound in 5 steps from enantiomerically pure 4-(tert-butyldimethylsiloxy)-1-pentyne, offering improved atom economy over previous routes. Key advantages include catalytic stereocontrol and avoidance of protecting group manipulations.

Stereoselective Synthesis of β,γ-Unsaturated Esters

Early work by Hirao et al. (1986) established a foundational strategy using β,γ-unsaturated esters as lactone precursors:

- Baeyer-Villiger Oxidation : Converts 2-methylcyclohexanone to 6-heptanolide (73% yield).

- Aldol Condensation : Forms β,γ-unsaturated esters via samarium iodide-mediated coupling.

- Mitsunobu Cyclization : Dimerizes the ester to yield this compound.

Though less efficient (15% overall yield), this route demonstrated the viability of samarium-mediated stereocontrol.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: (-)-Pyrenophorol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Mitsunobu reaction conditions using reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups yields carbonyl compounds, while reduction of carbonyl groups yields alcohols.

Scientific Research Applications

Chemistry: Used as a model compound for studying macrolide synthesis and stereoselective reactions.

Biology: Investigated for its role in fungal pathogenesis and plant-fungal interactions.

Industry: Potential use as a biopesticide or plant growth regulator due to its phytotoxic effects.

Mechanism of Action

(-)-Pyrenophorol exerts its effects primarily through its bioactivity as a phytotoxin . It affects plant growth and development by interfering with plant hormone signaling pathways, gene expression regulation, and cellular processes related to plant defense responses . Its molecular targets include enzymes and proteins involved in these pathways, leading to disrupted cellular functions and growth inhibition.

Comparison with Similar Compounds

Pyrenophorin: Another macrolide diolide with similar antifungal and phytotoxic properties.

Tetrahydropyrenophorol: A reduced form of pyrenophorol with similar biological activities.

Vermiculin: A related macrocyclic lactone with antifungal properties.

Uniqueness: (-)-Pyrenophorol is unique due to its specific stereochemistry and the presence of a sixteen-membered diolide ring. This structural feature contributes to its distinct biological activities and makes it an interesting target for synthetic and biological studies.

Q & A

Q. What are the key synthetic pathways for (-)-Pyrenophorol, and how do reaction conditions influence stereoselectivity?

this compound is synthesized via a stereoselective route starting from L-aspartic acid. Critical steps include regioselective epoxide ring-opening, Corey-Bakshi-Shibata (CBS) reduction, Pinnick oxidation, and Mitsunobu diacetylation . For example, CBS reduction ensures precise stereochemical control of hydroxyl groups, while Mitsunobu conditions enable diacetylation without racemization. Reaction temperature and solvent polarity (e.g., pyridine for acetylation) significantly impact yield and purity .

Q. How is this compound structurally characterized, and what analytical techniques are essential for validation?

Structural confirmation relies on 1H/13C NMR (to resolve diastereotopic protons and carbonyl carbons), IR spectroscopy (to identify ester and hydroxyl groups), and high-resolution mass spectrometry (HRMS) for molecular formula validation . For example, the acetylated derivative (4,4'-diacetyl-pyrenophorol) shows characteristic [α]D<sup>25</sup> values (-35.5 in CHCl3) and distinct <sup>13</sup>C NMR shifts at δ 170.5 ppm for ester carbonyls .

Q. What are the preliminary bioactivity profiles of this compound, and how do they compare to its analogs?

this compound lacks cytotoxicity (IC50 > 30 μM in cancer cell lines) and antibacterial activity (MIC > 6.25 μM against Mycobacterium tuberculosis), unlike its analog pyrenophorin, which shows potent bioactivity due to Michael acceptor motifs . This highlights the importance of 4,4'-substituents : hydroxyl groups in pyrenophorol vs. carbonyl groups in pyrenophorin .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while maintaining stereochemical fidelity?

- Variable screening : Use Design of Experiments (DoE) to test parameters like catalyst loading (e.g., CBS reagent stoichiometry), solvent polarity (THF vs. DCM), and reaction time.

- Purification : Optimize silica gel chromatography gradients (e.g., hexane:EtOAc ratios) to separate diastereomers .

- Scale-up challenges : Address epimerization risks during Mitsunobu reactions by using anhydrous conditions and low temperatures .

Q. How should researchers resolve contradictions in bioactivity data between this compound and related macrodiolides?

- Mechanistic studies : Compare cellular uptake (e.g., via fluorescent tagging) and protein binding (SPR or ITC) to explain differential cytotoxicity .

- Structural analogs : Synthesize derivatives with modified 4,4'-substituents (e.g., acyl vs. alkyl groups) to isolate pharmacophores .

- Data validation : Replicate assays under standardized conditions (e.g., ATCC cell lines, fixed incubation times) to minimize variability .

Q. What computational methods are suitable for predicting this compound’s physicochemical properties and bioactivity?

- Molecular docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., Staphylococcus aureus FabI enzyme) .

- QSAR models : Train models on macrodiolide datasets to correlate logP, polar surface area, and antibacterial MIC values .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox potential and Michael acceptor reactivity .

Q. How can researchers design experiments to explore this compound’s role in plant-pathogen interactions?

- Transcriptomics : Profile fungal gene expression (e.g., Drechslera avenae) post-treatment to identify pathways affected by pyrenophorol .

- Metabolomics : Use LC-HRMS to map changes in secondary metabolites (e.g., phytotoxins) in infected plant tissues .

- Field trials : Apply this compound analogs to crops and monitor disease progression using standardized scoring systems (e.g., 0–5 scale for lesion severity) .

Methodological Frameworks

Q. How can the PICOT framework structure a study on this compound’s antifungal mechanisms?

- Population : Fusarium graminearum strains.

- Intervention : Treatment with this compound at 10–100 μM.

- Comparison : Untreated controls and pyrenophorin-treated groups.

- Outcome : Hyphal growth inhibition (measured via microscopy) and ergosterol biosynthesis (quantified via GC-MS).

- Time : 24–72 h incubation .

Q. What criteria (FINER) should guide hypothesis formulation for this compound research?

- Feasible : Access to chiral starting materials and NMR facilities.

- Interesting : Unexplored bioactivity in nematode models.

- Novel : First total synthesis of C4-modified analogs.

- Ethical : Compliance with IACUC guidelines for cytotoxicity assays.

- Relevant : Addressing antibiotic resistance via novel natural product scaffolds .

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.